molecular formula C7H4Cl2F3N B2618610 2,4-Dichloro-3-(trifluoromethyl)aniline CAS No. 1804908-04-0

2,4-Dichloro-3-(trifluoromethyl)aniline

Cat. No.: B2618610
CAS No.: 1804908-04-0
M. Wt: 230.01
InChI Key: OCOFCJCIFXVDJI-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(trifluoromethyl)aniline typically involves the chlorination of 4-trifluoromethylaniline. One common method includes dissolving 4-trifluoromethylaniline in acetic acid and then introducing chlorine gas at elevated temperatures (around 60°C) until the reaction is complete . The product is then isolated by cooling, filtering, and washing with water.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include various substituted anilines and their derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2,4-Dichloro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs with trifluoromethyl groups.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)aniline
  • 4-Amino-3,5-dichlorobenzotrifluoride
  • 2,4-Dichloro-6-(trifluoromethyl)aniline

Uniqueness: 2,4-Dichloro-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups makes it highly reactive and versatile for various synthetic applications .

Biological Activity

2,4-Dichloro-3-(trifluoromethyl)aniline (DTFA) is a chemical compound with notable applications in both industrial and biological contexts. As an intermediate in the synthesis of various pharmaceuticals and agrochemicals, its biological activity has garnered attention for potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activity of DTFA, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C7H5Cl2F3N
  • Molecular Weight : 227.02 g/mol
  • Appearance : White to off-white solid

DTFA acts primarily as a chemical intermediate, influencing various biochemical pathways through its derivatives. The compound's trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve the bioactivity of synthesized drugs.

Target Interactions

  • Tubulin Polymerization Inhibition : DTFA derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This has been demonstrated in studies where compounds derived from DTFA exhibited significant antiproliferative activity against various cancer cell lines, including A549 and HeLa cells .
  • Notum Inhibition : DTFA has been utilized in the synthesis of Notum inhibitors, which play a role in modulating Wnt signaling pathways. This interaction is crucial for cellular processes such as proliferation and differentiation .

Anticancer Properties

Recent studies have highlighted the potential of DTFA and its derivatives in cancer treatment:

  • Case Study 1 : A derivative of DTFA was synthesized and tested against HeLa cells, showing an IC50 value of 60 nM, indicating potent antiproliferative activity. The mechanism involved the accumulation of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death through mitochondrial pathways .
  • Case Study 2 : Research demonstrated that certain DTFA derivatives inhibited tubulin polymerization more effectively than established chemotherapeutics like combretastatin A-4 (CA-4), suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Activity

DTFA has also been investigated for its antimicrobial properties:

  • Antifungal Effects : Studies indicate that DTFA exhibits antifungal activity, potentially useful in treating fungal infections. Its effectiveness varies based on structural modifications to the aniline moiety .

Pharmacokinetics

The pharmacokinetic profile of DTFA is influenced by its chemical structure:

  • Absorption and Distribution : The trifluoromethyl group enhances membrane permeability, facilitating absorption.
  • Metabolism : As an intermediate, the metabolism of DTFA is largely dependent on the final compound it forms during synthesis. Its derivatives often exhibit improved stability and bioavailability compared to non-fluorinated analogs .

Data Tables

PropertyValue
Molecular Weight227.02 g/mol
Antiproliferative IC5060 nM (HeLa cells)
Notum Inhibition IC509.5 nM (specific derivative)
Antifungal ActivityModerate to potent

Properties

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOFCJCIFXVDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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